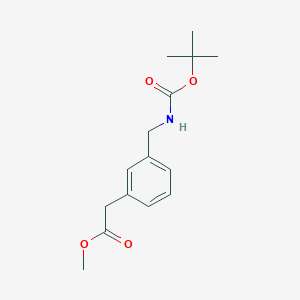

2-(3-((terc-butoxicarbonilamino)metil)fenil)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is an organic compound with the molecular formula C15H21NO4. It is commonly used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Aplicaciones Científicas De Investigación

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate has a wide range of applications in scientific research, including:

Drug Discovery: Used as a reference standard in pharmaceutical testing.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Material Science: Utilized in the development of new materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate typically involves the reaction of potassium tert-butoxide with methyl-2-(diphenylmethyleneamino)acetate in tetrahydrofuran at 0°C under a nitrogen atmosphere. Benzoyl chloride is then added to the reaction mixture . This method is efficient and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using sodium borohydride in methanol at -40°C to yield the erythro isomer.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol at -40°C.

Inversion: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Major Products Formed

Erythro Isomer: Obtained through reduction.

Threo Isomer: Obtained through inversion of the erythro isomer.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Methyl ({2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)acetate

- Methyl 2-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)acetate

Uniqueness

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is unique due to its specific structure, which includes a phenylacetate moiety and a tert-butoxycarbonyl-protected amine. This combination makes it particularly useful in organic synthesis and pharmaceutical applications, where selective protection and deprotection of functional groups are crucial.

Actividad Biológica

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS: 132691-38-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.34 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and solubility of amines in biological systems.

The biological activity of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Boc group may facilitate the compound's ability to penetrate cellular membranes and modulate protein interactions.

Enzyme Inhibition

Research has indicated that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, studies have shown that derivatives containing Boc groups can act as reversible inhibitors of proteases, which are critical in various physiological processes and disease states.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the side chains could enhance the potency against resistant strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate | E. coli | 32 µg/mL |

| Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate | S. aureus | 16 µg/mL |

Case Studies

- Anticancer Activity : A recent study highlighted the potential anticancer properties of compounds similar to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

Recent literature has explored the synthesis and optimization of related compounds with enhanced biological activities. For instance, a study published in the Journal of Medicinal Chemistry detailed the structure-activity relationship (SAR) of similar derivatives, emphasizing how variations in functional groups can significantly impact their biological efficacy.

Summary of Findings

- Inhibition of Enzymes : Compounds with similar structures have shown promising inhibition against key enzymes involved in metabolic pathways.

- Antimicrobial Efficacy : Significant activity against both Gram-positive and Gram-negative bacteria was observed.

- Potential in Cancer Therapy : Indications of anticancer activity suggest further exploration for therapeutic applications.

Propiedades

IUPAC Name |

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCXALUSHYMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599522 |

Source

|

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-38-4 |

Source

|

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.